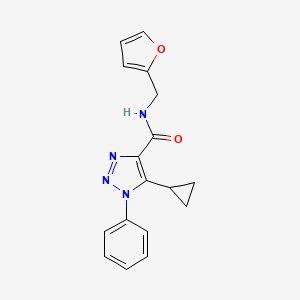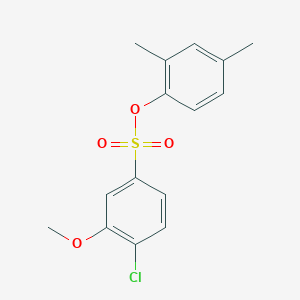![molecular formula C20H11Cl2N3O4 B4702230 3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B4702230.png)
3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide
Vue d'ensemble
Description
3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide, also known as CNF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CNF is a highly versatile molecule with a unique structure that allows it to exhibit a range of biological and chemical properties. In
Mécanisme D'action
The mechanism of action of 3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide has been shown to inhibit the activity of kinases such as Akt and ERK, which are involved in cell proliferation and survival. It has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects
3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide has been shown to exhibit a range of biochemical and physiological effects in cells and animals. In vitro studies have shown that 3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide can induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In vivo studies have shown that 3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide can inhibit tumor growth and metastasis in animal models. 3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide has also been shown to exhibit anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide has several advantages for lab experiments, including its high potency, selectivity, and versatility. It can be easily synthesized in the lab and can be used as a building block for the synthesis of various functional materials. However, 3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research on 3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide. One direction is to explore its potential applications in drug delivery systems for the treatment of various diseases. Another direction is to investigate its use as a catalyst for various organic reactions. Additionally, further studies are needed to fully understand the mechanism of action of 3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide and its potential toxicity in cells and animals.
Applications De Recherche Scientifique
3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, 3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In material science, 3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide has been used as a building block for the synthesis of various functional materials such as fluorescent probes and sensors. In catalysis, 3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide has been used as a catalyst for various organic reactions such as Michael addition and aldol condensation.
Propriétés
IUPAC Name |
(Z)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2N3O4/c21-13-1-3-14(4-2-13)24-20(26)12(11-23)9-16-6-8-19(29-16)17-10-15(25(27)28)5-7-18(17)22/h1-10H,(H,24,26)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKOXGDISCVMGO-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C\C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)/C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-ethyl-8-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B4702148.png)
![2-[({5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}methyl)thio]-1,3-benzothiazole](/img/structure/B4702157.png)
![3-methyl-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4702170.png)
![methyl 2-({[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4702176.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4702198.png)
![N-[3-(acetylamino)phenyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4702201.png)

![1-[2-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B4702209.png)

![1-[(3-methylbenzyl)sulfonyl]azepane](/img/structure/B4702223.png)

![{2-bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile hydrochloride](/img/structure/B4702232.png)

![N-{3-[(2-phenylacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B4702236.png)